L-(+)-Tartaric acid

Catalog No.
S544572
CAS No.
87-69-4
M.F
C4H6O6
C4H6O6
COOH(CHOH)2COOH
M. Wt
150.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-(+)-Tartaric acid

CAS Number

87-69-4

Product Name

L-(+)-Tartaric acid

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C4H6O6
C4H6O6
COOH(CHOH)2COOH

Molecular Weight

150.09 g/mol

InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1

InChI Key

FEWJPZIEWOKRBE-JCYAYHJZSA-N

SMILES

O=C(O)[C@H](O)[C@@H](O)C(O)=O

Solubility

582 mg/mL at 20 °C
Solubility in water, g/l at 20 °C: 1400 (very soluble)
soluble in water and alcohol; 1 gm in 0.8 ml water
1 g in 3 ml 95% alcohol (in ethanol)

Synonyms

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt, aluminum tartrate, ammonium tartrate, calcium tartrate, calcium tartrate tetrahydrate, Mn(III) tartrate, potassium tartrate, seignette salt, sodium ammonium tartrate, sodium potassium tartrate, sodium tartrate, stannous tartrate, tartaric acid, tartaric acid, ((R*,R*)-(+-))-isomer, tartaric acid, (R*,S*)-isomer, tartaric acid, (R-(R*,R*))-isomer, tartaric acid, (S-(R*,R*))-isomer, tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer, tartaric acid, calcium salt, (R-R*,R*)-isomer, tartaric acid, monoammonium salt, (R-(R*,R*))-isomer, tartrate

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Description

The exact mass of the compound L-Tartaric acid is 150.0164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.96 m582 mg/ml at 20 °csoluble in water and alcohol; 1 gm in 0.8 ml water1 g in 3 ml 95% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759609. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Tartrates - Supplementary Records. It belongs to the ontological category of tartaric acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

L-tartaric acid's unique property lies in its ability to form diastereomers with other chiral molecules. Diastereomers are stereoisomers that are not mirror images. When L-tartaric acid interacts with a racemic mixture (a 50:50 mix of enantiomers) of another molecule, it preferentially binds to one enantiomer, forming a diastereomer complex. This difference in binding affinity allows scientists to separate the two enantiomers through techniques like chromatography or crystallization [].

Here's a specific example: L-tartaric acid is used in the resolution of racemic mixtures of amino acids. Amino acids are the building blocks of proteins, and their chirality plays a vital role in their function. By complexing L-tartaric acid with a racemic mixture of an amino acid, scientists can separate the L- and D-enantiomers, enabling further research on their individual properties [].

L-Tartaric Acid as a Chiral Building Block

Beyond separation techniques, L-tartaric acid serves as a valuable chiral building block in organic synthesis. Its well-defined structure and chirality make it a versatile starting material for the creation of other chiral molecules. Researchers can utilize L-tartaric acid to synthesize complex chiral compounds with specific biological or material properties [].

One example is the development of chiral catalysts. Catalysts are substances that accelerate chemical reactions without being consumed themselves. Chiral catalysts can be designed to selectively promote reactions involving specific enantiomers. L-tartaric acid can be incorporated into the design of these catalysts, leading to more efficient and enantioselective reactions [].

L-(+)-Tartaric acid is a naturally occurring organic acid with the chemical formula C4_4H6_6O6_6. It is a white crystalline substance that is classified as a diprotic alpha-hydroxy carboxylic acid, featuring two hydroxyl groups and two carboxylic acid groups. This compound is predominantly found in various plants, especially in grapes, where it plays a crucial role in the winemaking process. L-(+)-Tartaric acid is one of the three stereoisomers of tartaric acid, which includes D-tartaric acid and meso-tartaric acid. The L-isomer is particularly significant due to its extensive applications in food, pharmaceuticals, and chemical industries .

L-tartaric acid exhibits various mechanisms of action depending on its application.

  • In Food Science: As an acidulant, it adds a tart flavor to foods and beverages. It can also act as a chelating agent, binding to metal ions and affecting their reactivity.
  • In Pharmaceuticals: L-tartaric acid can be used as a salt-forming agent to improve the solubility and stability of certain drugs.

Safety Data:

  • Oral LD₅₀ (rat): 5900 mg/kg
. Notably, it can react with hydrogen peroxide in the presence of ferrous salts to produce dihydroxymaleic acid. The reaction can be summarized as follows:

L Tartaric Acid+H2O2Dihydroxymaleic Acid+H2O\text{L Tartaric Acid}+\text{H}_2\text{O}_2\rightarrow \text{Dihydroxymaleic Acid}+\text{H}_2\text{O}

Additionally, L-(+)-tartaric acid can be oxidized to tartronic acid using nitric acid. The following reaction illustrates this transformation:

Dihydroxymaleic Acid+HNO3Tartronic Acid\text{Dihydroxymaleic Acid}+\text{HNO}_3\rightarrow \text{Tartronic Acid}

These reactions highlight the versatility of L-(+)-tartaric acid in organic synthesis .

The synthesis of L-(+)-tartaric acid can be achieved through several methods:

  • Natural Extraction: It is commonly extracted from grape pomace, a byproduct of winemaking, where it exists primarily as potassium bitartrate.
  • Chemical Synthesis: A notable synthetic route involves the oxidation of maleic anhydride using potassium iodate and iodine under acidic conditions to yield L-(+)-tartaric acid. The process can be summarized as follows:
    • Step 1: Maleic anhydride undergoes oxidation to form 2,3-dihydroxybutanedioic acid anhydride.
    • Step 2: This intermediate is then hydrolyzed under acidic conditions to produce L-(+)-tartaric acid .
  • Alternative Methods: Other methods include enzymatic synthesis and multistep organic reactions involving starting materials like maleic acid .

L-(+)-Tartaric acid has diverse applications across various fields:

  • Food Industry: Used as an acidity regulator and stabilizer in food products; it acts as a leavening agent when combined with baking soda.
  • Pharmaceuticals: Employed as an excipient in drug formulations and for enhancing the taste of oral medications.
  • Winemaking: Plays a critical role in stabilizing wine and influencing its taste profile.
  • Chemical Industry: Utilized in the production of various chemical compounds and as a chiral building block in organic synthesis .

L-(+)-Tartaric acid shares structural similarities with other compounds such as D-tartaric acid and meso-tartaric acid. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
L-(+)-Tartaric AcidTwo hydroxyl and two carboxyl groupsNaturally occurring; significant role in winemaking
D-Tartaric AcidMirror image of L-isomerLess commonly found; used mainly for racemic mixtures
Meso-Tartaric AcidSymmetrical structureDoes not exhibit optical activity; less soluble than L-isomer

L-(+)-tartaric acid is unique due to its specific optical activity and predominant occurrence in nature compared to its counterparts .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Dry Powder; Other Solid
Dry Powder
Colourless or translucent crystalline solid or white crystalline powder
White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS]
Solid; [Merck Index] Colorless or translucent odorless solid; [JECFA] White odorless crystals; [Alfa Aesar MSDS]
Solid
WHITE CRYSTALLINE POWDER.
colourless or translucent crystals, or a white, fine to granular crystaline powder which is odourless with an acid taste

XLogP3

-1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

150.01643791 g/mol

Monoisotopic Mass

150.01643791 g/mol

Flash Point

210 °C c.c.

Heavy Atom Count

10

Density

Relative density (water = 1): 1.79

Appearance

Solid powder

Melting Point

Between 168 °C and 170 °C
169 °C
206 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4J4Z8788N8
W4888I119H

Related CAS

132517-61-4

GHS Hazard Statements

Aggregated GHS information provided by 4581 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 45 of 4581 companies. For more detailed information, please visit ECHA C&L website;
Of the 28 notification(s) provided by 4536 of 4581 companies with hazard statement code(s):;
H302 (44.93%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (57.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (44.91%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (39.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (60.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (57.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tartaric Acid is primarily indicated in conditions like Antiscorbutic, Antiseptic.
Stress incontinence, female

Pharmacology

Tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration. Carbon dioxide extends the stomach and provides a negative contrast medium during double contrast radiography. In high doses, this agent acts as a muscle toxin by inhibiting the production of malic acid, which could cause paralysis and maybe death.
Tartaric Acid is a white crystalline dicarboxylic acid found in many plants, particularly tamarinds and grapes. Tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration. Carbon dioxide extends the stomach and provides a negative contrast medium during double contrast radiography. In high doses, this agent acts as a muscle toxin by inhibiting the production of malic acid, which could cause paralysis and maybe death.

Vapor Pressure

0.00000015 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

133-37-9
87-69-4

Absorption Distribution and Excretion

Oral or parenteral doses of monosodium 14C-L(+)-tartrate (400 mg/kg) are rapidly excreted by rats and a proportion completely metabolized to CO2. The oral dose was well-absorbed.
Only about 15-20% of consumed tartaric acid is secreted in the urine unchanged.

Metabolism Metabolites

Most tartarate that is consumed by humans is metabolized by bacteria in the gastrointestinal tract , primarily in the large instestine.

Wikipedia

Tartaric acid
Enfuvirtide
Tartrate

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives
Food additives -> Flavoring Agents
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> ACID; ANTIOXIDANT_SYNERGIST; EMULSIFIER; SEQUESTRANT; SYNERGIST; -> JECFA Functional Classes
Cosmetics -> Buffering

General Manufacturing Information

Construction
Not Known or Reasonably Ascertainable
Computer and Electronic Product Manufacturing
Cyclic Crude and Intermediate Manufacturing
All Other Chemical Product and Preparation Manufacturing
Butanedioic acid, 2,3-dihydroxy- (2R,3R)-: ACTIVE
Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel-: ACTIVE

Dates

Modify: 2023-08-15
1: Tang SC, Yang JH. Dual Effects of Alpha-Hydroxy Acids on the Skin. Molecules. 2018 Apr 10;23(4). pii: E863. doi: 10.3390/molecules23040863. Review. PubMed PMID: 29642579.
2: Kotha S, Chakkapalli C. Application of Fischer Indolization under Green Conditions using Deep Eutectic Solvents. Chem Rec. 2017 Oct;17(10):1039-1058. doi: 10.1002/tcr.201600138. Epub 2017 Apr 5. Review. PubMed PMID: 28378920.
3: Hyun MH. Liquid chromatographic enantioseparations on crown ether-based chiral stationary phases. J Chromatogr A. 2016 Oct 7;1467:19-32. doi: 10.1016/j.chroma.2016.07.049. Epub 2016 Jul 20. Review. PubMed PMID: 27473514.
4: Bagi P, Ujj V, Czugler M, Fogassy E, Keglevich G. Resolution of P-stereogenic P-heterocycles via the formation of diastereomeric molecular and coordination complexes (a review). Dalton Trans. 2016 Feb 7;45(5):1823-42. doi: 10.1039/c5dt02999f. Epub 2015 Nov 13. Review. PubMed PMID: 26564410.
5: El Rayess Y, Mietton-Peuchot M. Membrane Technologies in Wine Industry: An Overview. Crit Rev Food Sci Nutr. 2016 Sep 9;56(12):2005-20. doi: 10.1080/10408398.2013.809566. Review. PubMed PMID: 25751507.
6: Lojková L, Vranová V, Rejšek K, Formánek P. Natural occurrence of enantiomers of organic compounds versus phytoremediations: should research on phytoremediations be revisited? A mini-review. Chirality. 2014 Jan;26(1):1-20. doi: 10.1002/chir.22255. Epub 2013 Nov 19. Review. PubMed PMID: 24249143.
7: Gal J. Molecular chirality: language, history, and significance. Top Curr Chem. 2013;340:1-20. doi: 10.1007/128_2013_435. Review. PubMed PMID: 23666078.
8: Asif M. Phytochemical study of polyphenols in Perilla Frutescens as an antioxidant. Avicenna J Phytomed. 2012 Fall;2(4):169-78. Review. PubMed PMID: 25050247; PubMed Central PMCID: PMC4075683.
9: Eisert WG. Dipyridamole in antithrombotic treatment. Adv Cardiol. 2012;47:78-86. doi: 10.1159/000338053. Epub 2012 Aug 9. Review. PubMed PMID: 22906904.
10: Mark AG, Forster M, Raval R. Recognition and ordering at surfaces: the importance of handedness and footedness. Chemphyschem. 2011 Jun 6;12(8):1474-80. doi: 10.1002/cphc.201001034. Epub 2011 Apr 27. Review. PubMed PMID: 21523877.
11: Bell SJ. A review of dietary fiber and health: focus on raisins. J Med Food. 2011 Sep;14(9):877-83. doi: 10.1089/jmf.2010.0215. Epub 2011 Apr 10. Review. PubMed PMID: 21476884.
12: Park HJ. Chemistry and pharmacological action of caffeoylquinic acid derivatives and pharmaceutical utilization of chwinamul (Korean Mountainous vegetable). Arch Pharm Res. 2010 Nov;33(11):1703-20. doi: 10.1007/s12272-010-1101-9. Epub 2010 Nov 30. Review. PubMed PMID: 21116772.
13: Wijeratne AB, Schug KA. Molecular recognition properties of tartrates and metal-tartrates in solution and gas phase. J Sep Sci. 2009 May;32(10):1537-47. doi: 10.1002/jssc.200900064. Review. PubMed PMID: 19391178.
14: Batarseh KI. Antimicrobial, in vitro and in vivo antineoplastic activities, mechanism of action, structural and thermal properties of a small-novel pharmaceutical organometallic chelate. Mini Rev Med Chem. 2009 Mar;9(3):293-9. Review. PubMed PMID: 19275721.
15: Scholz S, Williamson G. Interactions affecting the bioavailability of dietary polyphenols in vivo. Int J Vitam Nutr Res. 2007 May;77(3):224-35. Review. PubMed PMID: 18214024.
16: Hayashi M, Tomita M. Mechanistic analysis for drug permeation through intestinal membrane. Drug Metab Pharmacokinet. 2007 Apr;22(2):67-77. Review. PubMed PMID: 17495413.
17: Evangelou MW, Ebel M, Schaeffer A. Chelate assisted phytoextraction of heavy metals from soil. Effect, mechanism, toxicity, and fate of chelating agents. Chemosphere. 2007 Jun;68(6):989-1003. Epub 2007 Mar 8. Review. PubMed PMID: 17349677.
18: Debolt S, Melino V, Ford CM. Ascorbate as a biosynthetic precursor in plants. Ann Bot. 2007 Jan;99(1):3-8. Epub 2006 Nov 10. Review. PubMed PMID: 17098753; PubMed Central PMCID: PMC2802977.
19: Sato S, Kojima H. [Leukocyte acid phosphatase]. Nihon Rinsho. 2004 Dec;62 Suppl 12:777-80. Review. Japanese. PubMed PMID: 15658448.
20: Plank J. Applications of biopolymers and other biotechnological products in building materials. Appl Microbiol Biotechnol. 2004 Nov;66(1):1-9. Epub 2004 Oct 1. Review. PubMed PMID: 15459798.

Explore Compound Types